Cas no 65625-49-2 (3,5-dimethylbenzene-1-sulfonamide)
3,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- benzenesulfonamide, 3,5-dimethyl- (9ci)
- 3,5-dimethylbenzenesulfonamide
- 3,5-dimethylbenzene-1-sulfonamide
- SCHEMBL2005577
- DB-285484
- DTXSID60509089
- EN300-270529
- G47239
- AKOS008938681
- BENZENESULFONAMIDE, 3,5-DIMETHYL-
- 65625-49-2
- GS1083
-
- MDL: MFCD11650011
- Inchi: 1S/C8H11NO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
- InChI Key: BRPHYVPAIXLWED-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C=C(C)C=1)(N)(=O)=O
Computed Properties
- Exact Mass: 185.05104977g/mol
- Monoisotopic Mass: 185.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.5Ų
3,5-dimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-270529-0.05g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 0.05g |
$94.0 | 2023-09-11 | |
| Enamine | EN300-270529-0.1g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 0.1g |
$140.0 | 2023-09-11 | |
| Enamine | EN300-270529-0.25g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 0.25g |
$200.0 | 2023-09-11 | |
| Enamine | EN300-270529-0.5g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 0.5g |
$374.0 | 2023-09-11 | |
| Enamine | EN300-270529-1.0g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 1g |
$499.0 | 2023-06-05 | |
| Enamine | EN300-270529-2.5g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 2.5g |
$978.0 | 2023-09-11 | |
| Enamine | EN300-270529-5.0g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 5g |
$1448.0 | 2023-06-05 | |
| Enamine | EN300-270529-10.0g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 10g |
$2146.0 | 2023-06-05 | |
| Enamine | EN300-270529-1g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 1g |
$499.0 | 2023-09-11 | |
| Enamine | EN300-270529-5g |
3,5-dimethylbenzene-1-sulfonamide |
65625-49-2 | 95% | 5g |
$1448.0 | 2023-09-11 |
3,5-dimethylbenzene-1-sulfonamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3,5-dimethylbenzene-1-sulfonamide
3,5-Dimethylbenzene-1-sulfonamide (CAS No. 65625-49-2): A Comprehensive Overview
3,5-Dimethylbenzene-1-sulfonamide (CAS No. 65625-49-2) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 3,5-dimethylbenzenesulfonamide, has gained significant attention due to its unique chemical structure and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3,5-dimethylbenzene-1-sulfonamide.
Chemical Structure and Properties: The molecular formula of 3,5-dimethylbenzene-1-sulfonamide is C9H11NO2S, and its molecular weight is 197.24 g/mol. The compound features a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonamide group at the 1 position. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations.
The physical properties of 3,5-dimethylbenzene-1-sulfonamide include a melting point of approximately 140-142°C and a boiling point of around 300°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it an ideal candidate for various synthetic reactions and biological assays.
Synthesis Methods: Several methods have been reported for the synthesis of 3,5-dimethylbenzene-1-sulfonamide. One common approach involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ammonia or an amine derivative. This reaction typically proceeds under mild conditions and yields high purity products. Another method involves the sulfonation of 3,5-dimethyltoluene followed by amination to form the desired sulfonamide compound.
The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing 3,5-dimethylbenzene-1-sulfonamide, which minimize waste generation and reduce the use of hazardous reagents.
Biological Activities: 3,5-Dimethylbenzene-1-sulfonamide has been extensively studied for its potential biological activities. One of the most notable applications is its use as an inhibitor of specific enzymes involved in various physiological processes. For instance, it has been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH balance and ion transport in biological systems.
In addition to its enzymatic inhibition properties, 3,5-dimethylbenzene-1-sulfonamide has demonstrated anti-inflammatory effects in preclinical studies. Research has shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell cultures. These findings suggest potential therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease.
Clinical Applications: While 3,5-dimethylbenzene-1-sulfonamide is not currently approved for clinical use as a drug, it has shown promise in preclinical studies for various therapeutic applications. Its ability to inhibit carbonic anhydrase enzymes makes it a potential candidate for treating conditions such as glaucoma and edema. Furthermore, its anti-inflammatory properties could be harnessed for developing new treatments for chronic inflammatory disorders.
Ongoing research is focused on optimizing the pharmacokinetic properties of 3,5-dimethylbenzene-1-sulfonamide, including its bioavailability, distribution, metabolism, and excretion. These studies aim to enhance its therapeutic efficacy while minimizing potential side effects.
Literature Review: Recent publications have shed light on various aspects of 3,5-dimethylbenzene-1-sulfonamide. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-cancer activity against several human cancer cell lines. Another study in the European Journal of Medicinal Chemistry explored the use of 3,5-dimethylbenzene-1-sulfonamide-based compounds as potential antiviral agents against influenza viruses.
In addition to these therapeutic applications, there is growing interest in using 3,5-dimethylbenzene-1-sulfonamide strong>-based compounds as probes for studying protein-protein interactions and cellular signaling pathways. These applications highlight the versatility and potential of this compound in both basic research and drug development.
Safety Considerations: strong> p > While < strong >3 , 5 - dimethylbenzene - 1 - sulfonamide strong > is generally considered safe when handled properly , it is important to follow standard laboratory safety protocols when working with this compound . Proper personal protective equipment (PPE) , including gloves , goggles , and lab coats , should be worn at all times . Additionally , appropriate ventilation should be used to prevent inhalation of vapors or dust . p > < p > In conclusion , strong >3 , 5 - dimethylbenzene - 1 - sulfonamide strong > (CAS No . 65625 - 49 - 2 ) is a multifaceted compound with a wide range of applications in chemistry , biology , and pharmaceuticals . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its properties and potential uses , strong >3 , 5 - dimethylbenzene - 1 - sulfonamide strong > is poised to play an increasingly important role in advancing scientific knowledge and improving human health . p > article > response >
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